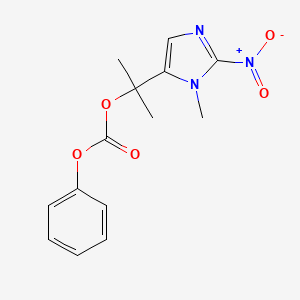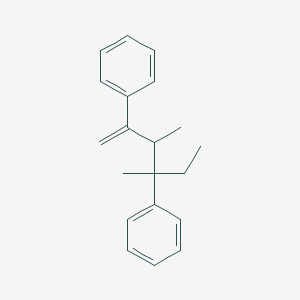
1,1'-(3,4-Dimethylhex-1-ene-2,4-diyl)dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(3,4-Dimethylhex-1-ene-2,4-diyl)dibenzene is a chemical compound known for its unique structure and properties It is characterized by the presence of two benzene rings connected through a 3,4-dimethylhex-1-ene-2,4-diyl linkage
Preparation Methods
The synthesis of 1,1’-(3,4-Dimethylhex-1-ene-2,4-diyl)dibenzene typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of organic reactions starting from readily available precursors. One common method involves the alkylation of benzene with 3,4-dimethylhex-1-ene-2,4-diyl chloride under Friedel-Crafts conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) at low temperatures to ensure high yield and selectivity.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency.
Chemical Reactions Analysis
1,1’-(3,4-Dimethylhex-1-ene-2,4-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield saturated hydrocarbons.
Scientific Research Applications
1,1’-(3,4-Dimethylhex-1-ene-2,4-diyl)dibenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be utilized in the study of biological pathways and interactions due to its structural similarity to certain biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It finds applications in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1’-(3,4-Dimethylhex-1-ene-2,4-diyl)dibenzene involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, or other proteins, influencing their activity and function.
Pathways Involved: It may participate in various biochemical pathways, affecting processes such as signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
1,1’-(3,4-Dimethylhex-1-ene-2,4-diyl)dibenzene can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 3,4-dimethyl-1-hexene, 2,4-dimethyl-1-hexene, and 4,4-dimethyl-2,4-diphenyl-1-butene share structural similarities.
Uniqueness: The presence of the 3,4-dimethylhex-1-ene-2,4-diyl linkage in 1,1’-(3,4-Dimethylhex-1-ene-2,4-diyl)dibenzene imparts distinct chemical and physical properties, making it valuable for specific applications.
Properties
CAS No. |
63756-67-2 |
|---|---|
Molecular Formula |
C20H24 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
(3,4-dimethyl-4-phenylhex-1-en-2-yl)benzene |
InChI |
InChI=1S/C20H24/c1-5-20(4,19-14-10-7-11-15-19)17(3)16(2)18-12-8-6-9-13-18/h6-15,17H,2,5H2,1,3-4H3 |
InChI Key |
PRBBVUUJBSELMH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C1=CC=CC=C1)C(C)C(=C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


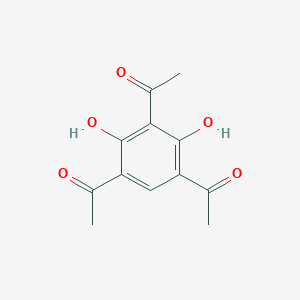
![Sulfonyl-4,4' di(phenoxy-2 octanoate d'ethyle) [French]](/img/structure/B14487868.png)
![Methyl 9,10,12-tris[(trimethylsilyl)oxy]octadecanoate](/img/structure/B14487873.png)
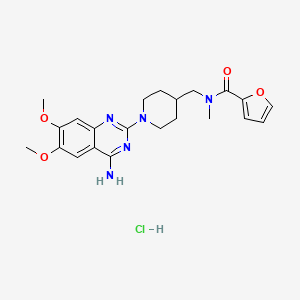
![S-[6-(Ethylsulfanyl)hexyl] O-hexyl methylphosphonothioate](/img/structure/B14487881.png)
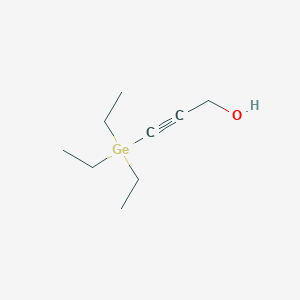
![2-[(Bromoacetyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14487890.png)

![4-[(4-Bromophenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14487902.png)
![2-Methyl-3-[(3-methyl-2-nitrophenyl)methyl]benzoic acid](/img/structure/B14487912.png)
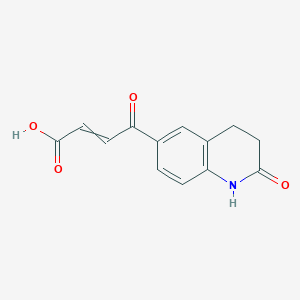
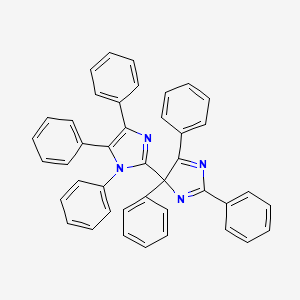
![{2-[(2-Aminoethyl)(methyl)amino]-5-chlorophenyl}(phenyl)methanone](/img/structure/B14487931.png)
